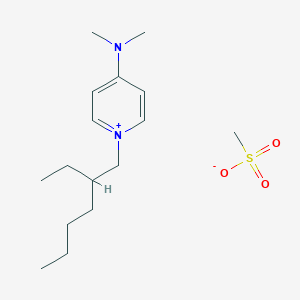
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves the reaction of 4-dimethylaminopyridine with 2-ethylhexyl bromide, followed by the addition of methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as acetonitrile or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .
Scientific Research Applications
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves its interaction with molecular targets such as proteins and enzymes . The compound can bind to specific sites on these targets, modulating their activity and function . The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): A commonly used catalyst in organic synthesis.
N,N-Dimethylpyridinium salts: These compounds have similar structures and reactivity.
Pyridinium salts: A broad class of compounds with diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct reactivity and applications .
Biological Activity
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in pharmacology and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and applications, supported by relevant data and research findings.
- Molecular Formula : C₁₆H₃₀N₂O₃S
- Molecular Weight : Approximately 330.49 g/mol
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its quaternary ammonium structure, which enhances its ability to disrupt microbial membranes.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Bacillus subtilis | 180 nM |
| Escherichia coli | Notable inhibition observed |
These findings suggest that the compound could be developed as a potential antimicrobial agent, especially in formulations targeting resistant strains.
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The compound's hydrophobic properties allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Cellular Interaction : It may influence cellular processes by interacting with membrane proteins or altering signaling pathways, although specific pathways remain to be elucidated.
Applications in Drug Development
The unique properties of this compound make it a candidate for various applications in drug development:
- Surfactant and Emulsifier : Its ability to act as a surfactant enhances drug solubility and bioavailability, making it useful in pharmaceutical formulations.
- Biochemical Assays : It serves as a reagent in proteomics research, aiding in the study of protein interactions and functions.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of the compound demonstrated significant inhibition against MRSA strains. The results indicated that formulations containing this compound had lower MIC values compared to traditional antibiotics, suggesting potential for use in treating resistant infections. -
Formulation Development :
In another study, researchers explored the use of this compound in topical formulations aimed at enhancing skin penetration of active ingredients. The findings showed improved absorption rates when combined with this compound.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpyridinium Mesylate | C₇H₉N₁O₃S | Simpler structure; less hydrophobic |
| Benzyltrimethylammonium Chloride | C₁₈H₁₈ClN | Used as a surfactant; different activity profile |
| N,N-Dimethyldodecylamine | C₁₄H₃₃N | Aliphatic amine; different solubility |
This compound stands out due to its balanced hydrophobic and hydrophilic properties, enhancing its applicability in both biochemical research and pharmaceutical formulations.
Properties
Molecular Formula |
C16H30N2O3S |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonate |
InChI |
InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
QBEJVGDTWVICDE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















